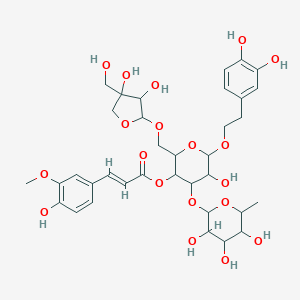![molecular formula C32H38O14 B234056 (4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone CAS No. 151379-39-4](/img/structure/B234056.png)
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 197615 is a natural product found in Halorosellinia oceanica and Talaromyces verruculosus with data available.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization in Complex Molecules
- The compound has been explored in the context of complex molecule synthesis, involving intricate reactions and formations. For instance, Harnik et al. (1976) studied the hydrogenation and reduction processes in similar complex compounds, highlighting the intricate pathways and structural changes in such molecules (Harnik et al., 1976).
2. Natural Product Extraction and Analysis
- Investigations into natural products have led to the isolation of structurally related compounds, as demonstrated by Hu et al. (2014), who isolated new ecdysteroids from the ethanol extract of Diplopterygium rufopilosum, showcasing the compound's relevance in natural product chemistry (Hu et al., 2014).
3. Investigation of Steroidal Lactones
- Abdeljebbar et al. (2007) studied similar steroidal lactones, focusing on their structural determination and biological relevance. This research underscores the importance of such compounds in understanding steroid chemistry (Abdeljebbar et al., 2007).
4. Application in Medicinal Chemistry
- In medicinal chemistry, compounds with structural similarity have been evaluated for their potential therapeutic applications, as seen in the study by Jurutka et al. (2013), where analogues of a related compound were evaluated for their agonistic activities in receptor-targeted therapies (Jurutka et al., 2013).
5. Importance in Biosynthesis Studies
- Hoshino and Ohashi (2002) provided insights into the biosynthesis processes involving related compounds, highlighting their role in understanding the biosynthesis of sterols and other natural products (Hoshino & Ohashi, 2002).
6. Role in Coordination Chemistry
- Bazzicalupi et al. (1995) explored the coordination properties of related macrocyclic compounds, emphasizing their significance in coordination chemistry and potential applications in catalysis or material science (Bazzicalupi et al., 1995).
7. Investigating Novel Steroidal Derivatives
- Maia et al. (2012) studied new steroidal derivatives in plants, which contributes to our understanding of plant chemistry and the potential for discovering new bioactive molecules (Maia et al., 2012).
8. Synthetic Methodology Development
- Piers and Karunaratne (1989) demonstrated the synthetic versatility of related compounds, contributing to the development of novel synthetic methodologies in organic chemistry (Piers & Karunaratne, 1989).
9. Biomimetic Synthesis Research
- Fish and Johnson (1994) investigated the biomimetic synthesis of complex natural products, showing the relevance of related compounds in mimicking natural product synthesis (Fish & Johnson, 1994).
10. Radiolabeling and Imaging Studies
- Shibahara et al. (2017) explored the radiolabeling of similar compounds for imaging studies, highlighting their potential use in diagnostic and therapeutic applications (Shibahara et al., 2017).
Eigenschaften
CAS-Nummer |
151379-39-4 |
|---|---|
Produktname |
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
Molekularformel |
C32H38O14 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
(4R,8R,18R,22R,26R)-12,14,30,32-tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
InChI |
InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3/t15-,16-,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
ZIOHDYUFQITWAX-FVVUREQNSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O1)C)C)C)C |
SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
Synonyme |
BK223 C BK223-C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)
